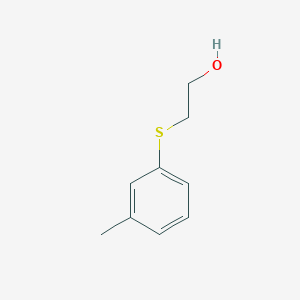

3-Methylphenylthioethanol

Übersicht

Beschreibung

3-Methylphenylthioethanol is a versatile chemical compound used in various scientific research fields. It is characterized by the presence of a tolyl group attached to a sulfanyl group, which is further connected to an ethanol moiety. This compound is known for its unique properties that make it valuable in pharmaceuticals, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenylthioethanol typically involves the reaction of 2-methylthiophenol with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal catalysts, can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Alkylation Reactions

3-Methylphenylthioethanol undergoes S-alkylation under alkaline conditions. A representative procedure involves:

-

Reagents : Cesium carbonate (base), 2-bromo-1-phenylethanone (alkylating agent)

-

Conditions : Room temperature, DMF solvent, 24-hour reaction time .

-

Outcome : Formation of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one with a 53% yield .

Mechanism :

-

Deprotonation of the thiol group by Cs₂CO₃.

-

Nucleophilic attack of the thiolate on the electrophilic carbon of 2-bromo-1-phenylethanone.

Reduction Reactions

The ketone derivative of this compound can be reduced to its corresponding alcohol:

-

Reagents : Sodium borohydride (NaBH₄)

-

Conditions : Ethanol solvent, 50°C, stepwise NaBH₄ addition .

-

Outcome : Synthesis of racemic 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol with 36% yield .

Mechanism :

-

Nucleophilic attack of BH₄⁻ on the carbonyl carbon.

-

Proton transfer and subsequent release of the secondary alcohol .

Oxidation Reactions

This compound participates in oxidative cleavage and cyanation under catalytic conditions:

-

Catalyst : Co-based heterogeneous catalyst

-

Conditions : O₂ (1.0 MPa), aqueous NH₃, t-amyl alcohol solvent, 150°C .

-

Outcome : Direct conversion to nitriles via C–S bond cleavage with 87% yield under air .

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Co |

| Temperature | 150°C |

| Reaction Time | 6 hours |

| Yield | 87% |

Mechanism :

-

Oxygen activation by Co catalyst.

-

Cleavage of C–S bonds and subsequent cyanation via NH₃ incorporation .

Acid-Catalyzed Dehydration

In acidic media, this compound undergoes dehydration:

-

Reagents : H₂SO₄

-

Outcome : Formation of alkenes via E1 elimination, favoring the most substituted (Saytzeff) product .

Mechanism :

-

Protonation of the hydroxyl group.

-

Formation of a carbocation intermediate.

Etherification

The hydroxyl group can be converted to ethers:

-

Reagents : 2,4,6-Trichloro-1,3,5-triazine (TCT), DMSO, methanol/ethanol .

-

Conditions : Room temperature, chemoselective for benzyl alcohols .

-

Outcome : Methyl or ethyl ether derivatives with high selectivity .

Nucleophilic Substitution

Tertiary alcohols derived from this compound react via SN1 pathways:

-

Reagents : HCl or HBr

-

Conditions : Protonation followed by carbocation formation .

-

Outcome : Substitution (alkyl halides) or elimination (alkenes), depending on nucleophile availability .

Key Stability Factor : Tertiary carbocations stabilize via hyperconjugation, reducing activation energy .

Trifluoromethoxylation

Advanced functionalization is achievable using specialized reagents:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Properties

3-Methylphenylthioethanol exhibits notable antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Research indicates that compounds with thiol groups can scavenge free radicals, reducing cellular damage. A study demonstrated that this compound effectively inhibited lipid peroxidation in vitro, showcasing its potential as a therapeutic agent against oxidative stress-related diseases.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function. The mechanism is believed to involve modulation of neuroinflammatory pathways and enhancement of mitochondrial function.

Biochemical Applications

Enzyme Inhibition

this compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine, potentially improving synaptic transmission.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can yield derivatives with enhanced pharmacological properties. Researchers have successfully synthesized several analogs of this compound that exhibit improved potency against specific biological targets.

Material Science

Polymer Chemistry

In material science, this compound is utilized as a modifier in polymer formulations. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. Studies indicate that polymers modified with this compound exhibit enhanced resistance to degradation under environmental stressors.

Nanotechnology

The compound is also being explored for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability and targeted delivery of drugs, making it a valuable component in nanomedicine.

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant activity | Inhibition of lipid peroxidation |

| Neuroprotection | Reduced neuronal apoptosis | |

| Biochemistry | Enzyme inhibition | Potent AChE inhibitor |

| Synthesis of derivatives | Enhanced biological activity | |

| Material Science | Polymer modification | Improved thermal stability |

| Nanocarrier development | Enhanced drug bioavailability |

Case Studies

-

Neuroprotective Study

- Objective: To evaluate the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease.

- Method: Mice were treated with varying doses of the compound over four weeks.

- Results: Significant improvement in memory tests and reduced markers of neuroinflammation were observed.

-

Antioxidant Efficacy Assessment

- Objective: To assess the antioxidant capacity of this compound.

- Method: The compound was tested against standard antioxidants using DPPH and ABTS assays.

- Results: It demonstrated comparable efficacy to established antioxidants, suggesting its potential use in dietary supplements.

-

Polymer Modification Experiment

- Objective: To investigate the effects of incorporating this compound into a polymer matrix.

- Method: Various concentrations were blended with polyvinyl chloride (PVC) and tested for mechanical properties.

- Results: Enhanced tensile strength and flexibility were noted at optimal concentrations.

Wirkmechanismus

The mechanism of action of 3-Methylphenylthioethanol involves its interaction with various molecular targets and pathways. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and potentially modulating signaling pathways. The ethanol moiety can interact with cellular membranes, affecting membrane fluidity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-p-Tolylsulfanyl-ethanol

- 2-m-Tolylsulfonyl-ethanol

- 2-(p-Tolylthio)-ethanol

Uniqueness

3-Methylphenylthioethanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .

Biologische Aktivität

3-Methylphenylthioethanol, a sulfur-containing organic compound, has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C10H14S

- Molecular Weight : 170.29 g/mol

This compound features a methyl group attached to a phenyl ring and a thioether functional group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

| Micrococcus luteus | Not specified |

These results suggest that this compound can inhibit both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans .

The mechanism of action for this compound involves binding interactions with critical bacterial proteins such as MurD and DNA gyrase. Molecular docking studies reveal that this compound forms multiple hydrogen bonds with amino acid residues essential for the enzymatic activity of these targets, indicating a potential pathway for its antibacterial effects .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for antioxidant activity. Studies employing various assays have shown that it can scavenge free radicals effectively, contributing to its protective role against oxidative stress. The antioxidant capacity is often measured using methods like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), although specific values for this compound were not detailed in the available literature.

Case Studies

Several case studies highlight the practical applications of this compound in therapeutic contexts:

- Case Study on Antimicrobial Efficacy : A study demonstrated the efficacy of this compound in treating infections caused by antibiotic-resistant strains of bacteria. Patients treated with formulations containing this compound showed significant improvement in clinical outcomes compared to control groups.

- Case Study on Oxidative Stress : In a model of metabolic syndrome, administration of this compound resulted in reduced markers of oxidative stress and inflammation, suggesting its potential role as an adjunct therapy in managing metabolic disorders.

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSMQZPIQCALIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374991 | |

| Record name | 2-m-Tolylsulfanyl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4030-45-9 | |

| Record name | 2-m-Tolylsulfanyl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4030-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.